Product packaging for Flemichin D(Cat. No.:CAS No. 57096-07-8)

Flemichin D

Cat. No.: B1216964
CAS No.: 57096-07-8
M. Wt: 422.5 g/mol
InChI Key: DFVFCZXJTRKRPI-FQEVSTJZSA-N
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Description

Contextualization as a Natural Product Secondary Metabolite

Flemichin D is classified as a natural product, specifically a secondary metabolite. wikipedia.orgresearchgate.net Unlike primary metabolites that are essential for the basic survival of an organism (e.g., growth, development, and reproduction), secondary metabolites are organic compounds that are not directly involved in these fundamental processes. wikipedia.org Instead, they often mediate ecological interactions, providing the producing organism with a selective advantage. wikipedia.org These compounds are typically synthesized during the stationary phase of growth and can have various functions, including defense against herbivores and pathogens. wikipedia.orgresearchgate.net

The biosynthesis of these compounds originates from primary metabolic pathways. researchgate.net this compound, being a flavonoid, belongs to the phenolic group of secondary metabolites. researchgate.net These compounds are characterized by their varied and complex chemical structures. researchgate.net The study of such natural products is a significant area of research, as they have historically been a rich source of new medicines and other useful chemicals. frontiersin.org

Significance in Phytochemical Research and Natural Product Chemistry

The investigation of compounds like this compound is central to phytochemical research, a field dedicated to the study of chemicals derived from plants. wisdomlib.org Phytochemical profiling allows for the identification and quantification of bioactive constituents in plant samples, offering insights into their potential pharmacological properties. wisdomlib.org The isolation and structural elucidation of these natural products are crucial first steps in the discovery of new bioactive compounds. frontiersin.orgd-nb.info

Overview of Research Trajectories and Current Status of this compound Investigation

The research on this compound has followed a typical trajectory for natural product chemistry. Initial studies focused on its isolation from plant sources and the determination of its chemical structure using spectroscopic techniques. researchgate.netmdpi.com Bioactivity-guided fractionation has often been employed to isolate this compound from plant extracts. mdpi.com

Subsequent research has explored the biological activities of this compound. Studies have investigated its potential as an antioxidant, antimycobacterial, and cytotoxic agent. semanticscholar.orgproquest.comresearchgate.net For instance, this compound has shown antimycobacterial activity against Mycobacterium tuberculosis and has been noted for its antioxidant properties. mdpi.comproquest.com

Current research continues to explore the therapeutic potential of this compound. Network pharmacology and molecular docking studies are being used to investigate its potential mechanisms of action and to identify its molecular targets. researchgate.net While much has been discovered, the full extent of this compound's biological activities and its potential applications are still under investigation, making it an active area of research in natural product science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B1216964 Flemichin D CAS No. 57096-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFCZXJTRKRPI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972561
Record name 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57096-07-8
Record name Flemichin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources and Geographical Distribution of Flemichin D-Producing Organisms

This compound is primarily isolated from plants belonging to the Fabaceae family, which are widespread in tropical and subtropical regions.

Focus on Flemingia philippinensis and Related Species

The principal botanical source of this compound is Flemingia philippinensis Merr. et Rolfe. medchemexpress.comphytopurify.commedchemexpress.com This plant is a medicinal herb cultivated in the tropical and subtropical areas of China. researchgate.net The roots of Flemingia philippinensis are particularly rich in this compound and other flavonoids. nih.govnih.govresearchgate.net

Beyond Flemingia philippinensis, this compound has also been identified in other related species, including:

Flemingia macrophylla researchgate.net

Eriosema chinense mdpi.comnih.govnih.gov

Moghania philippinensis (a synonym for Flemingia philippinensis) kib.ac.cn

The geographical distribution of these plants spans across various parts of Asia, including China, and they are often utilized in traditional medicine. researchgate.netmdpi.com

Extraction Techniques for this compound from Natural Matrices

The initial step in obtaining this compound involves its extraction from the plant material, most commonly the roots. nih.govnih.gov Various techniques, ranging from traditional solvent-based methods to more modern approaches, are employed to achieve this.

Conventional Solvent-Based Extraction Approaches

Traditional extraction of this compound relies on the use of organic solvents. nih.gov The dried and powdered plant material is typically macerated or percolated with solvents that have a high affinity for flavonoids. Commonly used solvents include:

Methanol (B129727) nih.gov

Ethanol (B145695) researchgate.net

Diethyl ether nih.gov

Hexane-acetone mixtures researchgate.net

A study on the chemical constituents of Flemingia philippinensis utilized a 75% ethanol extract of the roots as the starting point for isolation. researchgate.net Another study investigating the tyrosinase inhibitory activity of compounds from the same plant used a 95% methanol extract. nih.gov

Modern and Advanced Extraction Methodologies (e.g., Ultrasound-Assisted, Microwave-Assisted)

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques have been developed and applied for the extraction of flavonoids like this compound. researchgate.net

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, which facilitates the release of intracellular compounds into the solvent. plos.org The cavitation effect produced by ultrasound enhances mass transfer and solvent penetration. plos.org Key parameters that are optimized in UAE include temperature, ultrasonic power, and extraction time. plos.org Studies have shown that UAE can significantly improve the yield of phenolic and flavonoid compounds compared to conventional methods. researchgate.netfrontiersin.orgresearchgate.net For instance, research on Adinandra nitida leaf flavonoids found optimal extraction with 63.84% ethanol for 30.25 minutes at an ultrasonic frequency of 45 KHz. researchgate.net

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and the release of target compounds. nih.govsciopen.com This method offers advantages such as higher extraction yields, reduced extraction time, and lower solvent consumption. sciopen.com The process involves two primary mechanisms: dipolar rotation and ionic conduction. sciopen.com MAE can be performed in either open or closed vessel systems, with the choice depending on the thermal stability of the compounds being extracted. researchgate.netphcogrev.commdpi.com

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. ijpsjournal.com

Liquid Chromatography Techniques (e.g., HPLC, RPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. biocrick.comtocric.comymilab.com It offers high resolution and is widely used for the separation of complex mixtures of natural products. microbenotes.commdpi.com

Reverse-Phase Liquid Chromatography (RPLC): This is the most common mode of HPLC used for the separation of this compound. wikipedia.orgamericanpharmaceuticalreview.com In RPLC, a non-polar stationary phase (often C18 or ODS) is used in conjunction with a polar mobile phase. wikipedia.orgchromatographyonline.com Hydrophobic compounds like this compound interact more strongly with the stationary phase and are retained longer. wikipedia.org The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is often varied in a gradient to achieve optimal separation. wikipedia.orgnih.gov The purity of the isolated this compound is frequently assessed by HPLC, with purities of over 98% being reported. biocrick.comymilab.com Chiral HPLC has also been employed to separate enantiomers of related flavanones isolated from Moghania philippinensis. kib.ac.cn

Other chromatographic methods often used in the multi-step purification process include:

Silica (B1680970) gel column chromatography researchgate.net

Sephadex LH-20 column chromatography researchgate.net

Semi-preparative HPLC researchgate.net

A typical purification scheme might involve initial fractionation of the crude extract using silica gel column chromatography, followed by further separation on Sephadex LH-20, and final purification to high purity using preparative or semi-preparative HPLC. researchgate.netkib.ac.cn

Data Tables

Table 1: Botanical Sources of this compound

Botanical Name Family Plant Part Used Reference(s)
Flemingia philippinensis Fabaceae Roots medchemexpress.comphytopurify.comnih.govnih.gov
Flemingia macrophylla Fabaceae Not Specified researchgate.net
Eriosema chinense Fabaceae Roots mdpi.comnih.gov

Table 2: Extraction Methods for this compound and Related Flavonoids

Extraction Method Solvent(s) Key Parameters/Conditions Reference(s)
Conventional Solvent Extraction 75% Ethanol Maceration/Percolation researchgate.net
Conventional Solvent Extraction 95% Methanol Maceration/Percolation nih.gov
Ultrasound-Assisted Extraction (UAE) Ethanol Optimized temperature, power, and time plos.orgresearchgate.net

Table 3: Chromatographic Techniques for this compound Purification

Chromatographic Technique Stationary Phase Mobile Phase Example Reference(s)
High-Performance Liquid Chromatography (HPLC) C18 (Reverse-Phase) Acetonitrile/Water gradient biocrick.comnih.gov
Reverse-Phase Liquid Chromatography (RPLC) Octadecylsilane (ODS) Methanol/Water gradient kib.ac.cnwikipedia.org
Silica Gel Column Chromatography Silica Gel Hexane-Chloroform-Methanol gradients researchgate.netkib.ac.cn

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Ethanol
Diethyl ether
Hexane (B92381)

Low-Pressure and Flash Chromatographic Applications

Low-pressure column chromatography (LPCC) and flash chromatography are fundamental techniques in the initial stages of natural product isolation, including for compounds like this compound. mastelf.com These methods are primarily used for the fractionation of crude plant extracts to separate compounds based on their polarity. mastelf.com

Low-Pressure Column Chromatography (LPCC): This technique operates at relatively low pressures, often relying on gravity to move the solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. mastelf.com For the isolation of flavonoids like this compound from a crude extract of Flemingia species, LPCC serves as an initial purification step. The crude extract is loaded onto the column, and a solvent system of increasing polarity is used to elute the fractions. This process separates the complex extract into simpler fractions, one of which will be enriched with this compound.

Flash Chromatography: An advancement on LPCC, flash chromatography utilizes moderate pressure (typically 50-200 psi) to push the mobile phase through the column more quickly. creative-biostructure.com This results in faster separations and better resolution compared to gravity-fed columns. creative-biostructure.com The stationary phase usually consists of smaller silica gel particles (40-63 µm). creative-biostructure.com In the context of isolating this compound, a crude or partially purified extract from Flemingia macrophylla would be subjected to flash chromatography. A typical mobile phase would be a gradient system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate (B1210297). phytopharmajournal.com This allows for the separation of compounds with varying polarities, with this compound eluting in a specific fraction. Automated flash chromatography systems, equipped with UV detectors, allow for real-time monitoring of the separation and efficient collection of the target fractions. creative-biostructure.comnih.gov

The selection of the stationary and mobile phases is critical and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC).

Chromatographic MethodStationary PhaseTypical Mobile Phase System (Gradient)Application in this compound Isolation
Low-Pressure Column Chromatography Silica Gel (60-200 µm)Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/MethanolInitial fractionation of crude plant extract to obtain a flavonoid-rich fraction.
Flash Chromatography Silica Gel (40-63 µm)Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)Rapid purification of crude or semi-purified extracts to isolate this compound from other less or more polar compounds. phytopharmajournal.com

Multi-Step Chromatographic Operations for Isolation

The isolation of this compound to a high degree of purity is rarely achieved in a single chromatographic step due to the complexity of the plant matrix. science.gov Therefore, a multi-step chromatographic approach is typically employed, often combining different chromatographic techniques in a specific sequence. mdpi.comoup.com A representative multi-step isolation process for this compound from Flemingia macrophylla roots could be as follows: mdpi.comresearchgate.nettiprpress.com

Initial Extraction and Fractionation: The dried and powdered roots of Flemingia macrophylla are first extracted with a solvent such as methanol or ethanol. researchgate.netnih.gov The resulting crude extract is then partitioned between different solvents (e.g., n-hexane and 90% aqueous methanol) to separate compounds based on their solubility and polarity. researchgate.net

Silica Gel Column Chromatography: The fraction containing this compound (often the methanolic or ethyl acetate fraction) is subjected to open column or flash chromatography on silica gel. researchgate.netijstr.org A gradient elution, for instance with a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, is used to separate the fraction into multiple sub-fractions. researchgate.netacs.org

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are often further purified using size-exclusion chromatography on a Sephadex LH-20 column. mdpi.comnih.gov This step is effective in separating flavonoids and other phenolic compounds from each other based on their molecular size and their ability to form hydrogen bonds with the gel matrix. A common eluent for this step is methanol. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain highly pure this compound is typically preparative HPLC. rsc.orgnih.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol. rsc.orgnih.gov The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected. rsc.org

This combination of different chromatographic principles—adsorption (silica gel), size-exclusion (Sephadex), and partitioning (reversed-phase HPLC)—is essential for separating this compound from structurally similar flavonoids and other co-occurring compounds. researchgate.netnih.govscielo.br

Methodologies for Purity Assessment and Yield Determination in Natural Product Isolation Research

Purity Assessment: Once this compound has been isolated, it is crucial to assess its purity. Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for determining the purity of an isolated compound. nih.gov The purified sample is injected into an HPLC system, typically with a reversed-phase C18 column and a UV detector. A pure compound should ideally show a single, sharp, and symmetrical peak in the chromatogram. nih.gov The purity is often expressed as a percentage based on the peak area of the compound relative to the total area of all peaks in the chromatogram at a specific wavelength. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for not only structure elucidation but also for purity assessment. creative-biostructure.comnih.gov The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known concentration. nih.govacs.org This method is highly accurate as it is independent of the chromophoric properties of the compound. acs.org

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of the isolated compound by providing its molecular weight. While primarily used for structural confirmation, the presence of ions with unexpected mass-to-charge ratios can suggest impurities. mdpi.com

Yield Determination: The yield of the isolated this compound is a measure of the efficiency of the extraction and purification process. It is typically calculated at the end of the isolation procedure. The yield is generally expressed in one of two ways:

Percentage of Dry Weight: The weight of the final pure compound is expressed as a percentage of the initial dry weight of the plant material used for extraction.

mg/g of Crude Extract: The amount of pure compound (in mg) obtained per gram of the initial crude extract. rsc.org

The yield is an important parameter for evaluating the feasibility of a particular plant source and isolation method for producing the target compound. For instance, in one study on the separation of flavonoids, a high yield of a particular flavonoid was reported as 7.3 mg/g of crude extract. rsc.org Another study on Flemingia macrophylla determined the content of an active compound to be 0.26% of the ethanolic extract. nih.gov

ParameterMethodologyDescription
Purity Assessment High-Performance Liquid Chromatography (HPLC)A single peak on the chromatogram indicates high purity. Purity is often calculated from the relative peak area. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR)Absence of extraneous peaks in 1H and 13C spectra suggests high purity. qNMR allows for absolute purity determination. nih.govacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirms the molecular weight of the isolated compound and can help detect impurities with different masses. mdpi.com
Yield Determination Gravimetric AnalysisThe final weight of the pure, dried compound is measured and expressed as a percentage of the initial starting material (dry plant material or crude extract). rsc.orgnih.gov

Biosynthetic Pathways and Precursor Derivation of Flemichin D

General Flavonoid Biosynthesis Principles Relevant to Flemichin D

The biosynthesis of all flavonoids, including the chalcone (B49325) scaffold of this compound, is a well-established pathway that merges inputs from two major metabolic routes: the shikimate pathway and the phenylpropanoid pathway. frontiersin.orgmdpi.com These pathways cooperate to produce the characteristic C6-C3-C6 skeleton of flavonoids. mdpi.com The process begins with the formation of the core chalcone structure, which serves as a central intermediate for a vast array of flavonoid classes. researchgate.netnih.govmdpi.com Chalcones are considered the direct precursors to other flavonoid subclasses, and their formation is a critical juncture in the metabolic network. nih.gov

Shikimate Pathway and Phenylpropanoid Pathway Contributions

The journey to this compound begins with the shikimate pathway , which produces aromatic amino acids. mdpi.com Specifically, this pathway yields L-phenylalanine, the primary precursor for the B-ring and the C3-bridge of the flavonoid skeleton. mdpi.commdpi.com

The L-phenylalanine produced then enters the general phenylpropanoid pathway . This sequence of three enzymatic steps converts phenylalanine into p-coumaroyl-CoA, a key activated intermediate. mdpi.commdpi.com

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. mdpi.com

Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

Finally, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A molecule, yielding p-coumaroyl-CoA. mdpi.commdpi.com

The A-ring of the flavonoid structure is derived from a different source: the acetate (B1210297) pathway. Three molecules of malonyl-CoA, an intermediate of fatty acid metabolism, are condensed with the p-coumaroyl-CoA molecule. nih.govmdpi.com This crucial condensation reaction is catalyzed by Chalcone Synthase (CHS) , the first committed enzyme of the flavonoid-specific branch. frontiersin.orgmdpi.com The product of this reaction is naringenin (B18129) chalcone (also known as chalconaringenin), the foundational scaffold from which this compound and thousands of other flavonoids are derived. frontiersin.orgnih.gov

Proposed Biosynthetic Routes and Key Intermediates for this compound

While the precise biosynthetic pathway for this compound has not been fully elucidated experimentally, a scientifically sound route can be proposed based on the known biosynthesis of other prenylated chalcones found in nature, particularly within the Leguminosae (Fabaceae) family, to which the genus Flemingia belongs. researchgate.netwur.nlresearchgate.net

The proposed pathway begins with the formation of naringenin chalcone , the product of the CHS-catalyzed reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. frontiersin.orgmdpi.com Naringenin chalcone is a critical branching point; it can be rapidly cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, or it can be acted upon by other enzymes to create different flavonoid structures. nih.govoup.com

For the formation of this compound, it is proposed that naringenin chalcone serves as the direct substrate for subsequent modification steps, primarily prenylation. Prenylation is the attachment of isoprenoid units, which are lipophilic side-chains that often enhance the biological activity of the parent molecule. nih.govwur.nluminho.pt The isoprenoid donor for this reaction is typically dimethylallyl diphosphate (B83284) (DMAPP) , which is produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. kyoto-u.ac.jp

The proposed key steps are:

Formation of the Chalcone Backbone : Synthesis of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Double Prenylation : Two successive prenylation reactions occur, where two prenyl groups from DMAPP are attached to the A-ring of the naringenin chalcone scaffold. This step is catalyzed by one or more flavonoid-specific prenyltransferase enzymes.

Cyclization and Rearrangement : Following prenylation, it is hypothesized that one of the prenyl groups undergoes cyclization with an adjacent hydroxyl group to form the characteristic dimethylpyran ring seen in the structure of this compound.

This sequence results in the final structure of this compound. The key intermediates in this proposed pathway are therefore naringenin chalcone and a mono-prenylated chalcone .

Enzymatic Activities and Genetic Regulation in this compound Biosynthesis

The biosynthesis of this compound is governed by a suite of specific enzymes, whose expression is under tight genetic control.

Key Enzymatic Activities: The foundational enzymes are those of the general phenylpropanoid pathway (PAL, C4H, 4CL) and the key flavonoid enzyme, Chalcone Synthase (CHS) . mdpi.commdpi.com CHS is a pivotal enzyme that controls the carbon flux into the flavonoid pathway. frontiersin.org

The most critical enzymes for imparting the unique structure of this compound are aromatic prenyltransferases (PTs) . nih.govwur.nl These enzymes catalyze the Friedel–Crafts alkylation of the flavonoid core with a prenyl group from DMAPP. nih.gov Plant PTs are often membrane-bound proteins and can exhibit high specificity for both the flavonoid acceptor (e.g., chalcone, flavanone) and the position of prenylation. wur.nlkyoto-u.ac.jp Several PTs have been identified that can act on chalcones. expasy.orgmdpi.com For instance, a PT from Humulus lupulus acts on naringenin chalcone, and various microbial PTs have also shown activity on chalcone substrates. expasy.orgmdpi.com It is proposed that one or more specific PTs present in Flemingia species are responsible for the double prenylation of the naringenin chalcone precursor. Many of these enzymes are metal-dependent, often requiring Mg²⁺ for their catalytic activity. nih.gov

Genetic Regulation: The expression of flavonoid biosynthetic genes is known to be regulated at the transcriptional level. The Chalcone Synthase (CHS) gene is a primary point of regulation. frontiersin.orgresearchgate.net In legumes (Fabaceae), CHS exists as a multigene family, with different members showing distinct expression patterns in various tissues (e.g., roots, petals) and in response to different stimuli like pathogens or stress signals. researchgate.netnih.govnih.gov This differential expression is controlled by specific regulatory loci, allowing the plant to fine-tune the production of flavonoids in different parts of the plant and at different times. researchgate.netnih.gov It is highly probable that the biosynthesis of this compound in Flemingia is regulated by the tissue-specific expression of a particular CHS gene and, crucially, the corresponding prenyltransferase genes.

Precursor Incorporation Studies in this compound Pathway Elucidation

Precursor incorporation studies, often using isotopically labeled compounds, are a powerful tool for elucidating biosynthetic pathways. While detailed isotopic labeling experiments specifically for this compound are not extensively documented in the available literature, evidence from precursor feeding experiments strongly supports the proposed biosynthetic origin.

The fundamental role of L-phenylalanine as the precursor for the C6-C3 unit of flavonoids is well-established. mdpi.comwikipedia.org This has been confirmed in countless studies across the plant kingdom. Supporting this for this compound, a study involving the feeding of L-phenylalanine to shoot cultures of Stenochlaena corbularia reported the subsequent isolation of this compound, among other flavonoids. This finding provides direct evidence that this compound is derived from the phenylpropanoid pathway, originating from phenylalanine.

Further elucidation would typically involve feeding experiments with ¹³C- or ¹⁴C-labeled precursors, such as L-phenylalanine or acetate. By analyzing the position of the labels in the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), researchers can definitively trace the origin of each carbon atom in the structure, confirming the proposed pathway and identifying the sequence of enzymatic reactions.

Data Tables

Table 1: Key Enzymes in the General Biosynthetic Pathway Leading to the Chalcone Scaffold

Enzyme Abbreviation Function Precursor(s) Product(s)
Phenylalanine ammonia-lyase PAL Deamination L-Phenylalanine Cinnamic acid
Cinnamate-4-hydroxylase C4H Hydroxylation Cinnamic acid p-Coumaric acid
4-Coumarate-CoA ligase 4CL CoA ligation p-Coumaric acid p-Coumaroyl-CoA
Chalcone Synthase CHS Condensation p-Coumaroyl-CoA, 3x Malonyl-CoA Naringenin Chalcone

This table summarizes the core enzymatic steps that build the basic chalcone structure, which is the precursor to this compound. mdpi.commdpi.com

Table 2: Proposed Key Intermediates in the Biosynthesis of this compound

Intermediate Description Role in Pathway
L-Phenylalanine Aromatic amino acid Primary precursor from the shikimate pathway. mdpi.com
p-Coumaroyl-CoA Activated cinnamic acid derivative Key intermediate from the phenylpropanoid pathway; provides the B-ring and C3-bridge. mdpi.com
Naringenin Chalcone Basic chalcone scaffold The first flavonoid intermediate; substrate for prenylation. nih.gov
Mono-prenylated Chalcone Intermediate with one prenyl group Product of the first prenylation step and substrate for the second.

This table outlines the proposed sequence of molecules transformed during the synthesis of this compound.

Biological Activities and Mechanistic Investigations of Flemichin D

Anti-Inflammatory Activities and Signaling Pathway Modulation

Flemichin D has been identified as a significant bioactive component with promising anti-inflammatory properties. dntb.gov.ua Its ability to modulate key signaling pathways involved in the inflammatory cascade is a central aspect of its therapeutic potential.

Molecular Target Identification and Characterization through Network Pharmacology

Network pharmacology has been a pivotal tool in identifying the molecular targets of this compound. dntb.gov.ua Through this approach, this compound was identified as one of the primary active components in Flemingia philippinensis for ameliorating inflammation. mdpi.com In silico studies, including molecular docking, have further characterized the interactions between this compound and its protein targets. dntb.gov.uaresearchgate.net

A study utilizing network pharmacology and molecular docking identified 52 core targets associated with the anti-inflammatory effects of compounds from Flemingia philippinensis, including this compound. dntb.gov.uamdpi.com Key targets identified include AKT serine/threonine kinase 1 (AKT1), tumor necrosis factor (TNF), B-cell lymphoma-2 (BCL2), serum albumin (ALB), and estrogen receptor 1 (ESR1). dntb.gov.uamdpi.comnih.gov Molecular docking analyses revealed strong binding affinities between this compound and these core targets, with binding energies all being less than -5 kcal/mol, indicating stable and favorable interactions. mdpi.comnih.gov

Table 1: Key Molecular Targets of this compound in Inflammation

Target ProteinFull NameRole in Inflammation
AKT1AKT serine/threonine kinase 1A key regulator in many cellular processes including inflammation. mdpi.comx-mol.net
TNFTumor Necrosis FactorA major pro-inflammatory cytokine. mdpi.com
BCL2B-cell lymphoma-2Involved in apoptosis and cell survival, which can be linked to chronic inflammation. mdpi.com
ALBSerum AlbuminCan be a marker of inflammation. mdpi.com
ESR1Estrogen Receptor 1Plays a role in modulating inflammatory responses. mdpi.com

Specific Pathway Network Analysis (e.g., TLR2/MyD88/NF-κB, PI3K–Akt Signaling)

The anti-inflammatory effects of this compound are mediated through its modulation of specific signaling pathways. Research suggests the involvement of the Toll-like receptor 2 (TLR2)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) pathway and the phosphatidylinositol 3-kinase (PI3K)–Akt signaling pathway. mdpi.com

A related compound, Flemiphilippinin D, has been shown to reduce the secretion of pro-inflammatory factors by targeting the TLR2/MyD88/NF-κB signaling pathway. mdpi.com This pathway is a critical component of the innate immune response, and its activation leads to the production of inflammatory cytokines. nih.govnih.gov The activation of TLR2 often involves the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. d-nb.info Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory genes. oncotarget.com

The PI3K-Akt signaling pathway is another crucial network implicated in the anti-inflammatory action of this compound. dntb.gov.uamdpi.com This pathway is known to play a significant role in both acute and chronic inflammation. mdpi.com Activation of the PI3K-Akt pathway can influence cell proliferation, apoptosis, and the expression of pro-inflammatory cytokines, often through the subsequent activation of the NF-κB pathway. mdpi.com Network pharmacology analyses have indicated that the PI3K-Akt pathway may be one of the most important pathways through which Flemingia philippinensis, and by extension this compound, exerts its anti-inflammatory effects. mdpi.com

In Vitro Cellular Models for Inflammatory Response Assessment

To investigate the anti-inflammatory effects of this compound at a cellular level, various in vitro models are employed. A commonly used model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com These models allow for the assessment of a compound's ability to inhibit the production of key inflammatory mediators. journalajrb.com

In such models, the anti-inflammatory activity is often quantified by measuring the reduction in nitric oxide (NO) production, a pro-inflammatory molecule. mdpi.com Additionally, the expression levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are measured. mdpi.com Studies on similar flavanones have demonstrated a dose-dependent inhibition of NO production and suppression of iNOS and COX-2 expression, key enzymes in the inflammatory process. mdpi.com The mechanism often involves the inhibition of signaling pathways like NF-κB and extracellular signal-regulated kinases (ERKs). mdpi.com

Table 2: In Vitro Assays for Anti-Inflammatory Activity

AssayPrincipleMeasured Parameters
Nitric Oxide (NO) AssayMeasures the inhibition of NO production in LPS-stimulated macrophages.Nitrite concentration in culture medium. mdpi.com
Cytokine Expression AnalysisQuantifies the mRNA or protein levels of pro-inflammatory cytokines.TNF-α, IL-1β, IL-6 levels. mdpi.com
Western Blot AnalysisDetects the expression and phosphorylation of key signaling proteins.iNOS, COX-2, NF-κB, IκBα, ERK. mdpi.com

In Vivo (Animal Model) Studies on Anti-Inflammatory Potential

While specific in vivo studies focusing solely on this compound are not extensively detailed in the provided context, the general approach for evaluating anti-inflammatory potential in animal models provides a framework for how such studies would be conducted. ijpras.com These models are crucial for confirming the in vitro findings and understanding the compound's effects in a whole organism. nih.gov

Commonly used animal models for acute inflammation include carrageenan-induced paw edema in rats. publichealthtoxicology.com In this model, an inflammatory agent (carrageenan) is injected into the paw, causing localized swelling (edema). publichealthtoxicology.com The efficacy of an anti-inflammatory compound is determined by its ability to reduce the volume of this edema over time. researchgate.net Other models might involve inducing pleurisy to assess the reduction of inflammatory exudate and cell migration. scielo.br For chronic inflammation, models like the cotton pellet-induced granuloma are used to evaluate the effect on the formation of granulomatous tissue. researchgate.net

Antioxidant Potential and Free Radical Scavenging Mechanisms

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant potential. mdpi.com Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative damage. semanticscholar.org

Mechanisms of Antioxidant Action (e.g., Single Electron Transfer, Hydrogen Atom Transfer)

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals through mechanisms such as Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.commdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing it. mdpi.com This process is often favored for quenching certain types of radicals. mdpi.com

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to the free radical. rsc.org This transfer results in the formation of a more stable species from the radical.

The efficiency of these mechanisms is influenced by the chemical structure of the antioxidant, including the number and position of hydroxyl groups on the aromatic rings. nih.gov These structural features facilitate the donation of a hydrogen atom or an electron to stabilize free radicals. semanticscholar.org

In Vitro Assays for Antioxidant Capacity (e.g., DPPH Scavenging, ORAC Assay)

The antioxidant potential of this compound has been evaluated using several in vitro models. In a comprehensive study of 18 phenolic compounds isolated from Flemingia philippinensis, this compound (identified as compound 16) was assessed for its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and for its capacity in the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com All tested compounds showed significant antioxidant activity. mdpi.com

In the ORAC assay, which measures antioxidant scavenging activity against peroxyl radicals, the compounds from F. philippinensis displayed potencies ranging from 0.3 to 32.3 μmol Trolox Equivalents per gram (μmol TE/g). mdpi.com Another study investigating prenylflavonoids also examined the antioxidant activity of this compound using the DPPH scavenging system. mdpi.com

AssaySource OrganismFindingReference
DPPH Radical ScavengingFlemingia philippinensisPart of a group of 18 compounds screened for antioxidant activity. mdpi.com
ORAC (Oxygen Radical Absorbance Capacity)Flemingia philippinensisShowed potent activity within a range of 0.3–32.3 μmol TE/g for the group of tested compounds. mdpi.com

Modulation of Cellular Oxidative Stress and DNA Damage Protection in Research Models

This compound has been investigated for its ability to protect against DNA damage induced by oxidative stress. In one study, this compound (identified as compound 8) was tested for its capacity to prevent DNA damage caused by the Fenton reaction (Fe²⁺ and H₂O₂). The compound demonstrated modest activity, with an IC₅₀ value in the range of 50 µM to 350 µM. researchgate.net

Another research effort evaluated 18 antioxidants from Flemingia philippinensis, including this compound (compound 16), for their protective effects against hydroxyl radical-induced pBR322 plasmid DNA damage. mdpi.com While several other compounds in the study showed significant protection (over 80% efficacy), this compound was among those with lower, yet present, protective effects. mdpi.com The study noted a significant correlation between the hydroxyl radical scavenging ability of the compounds and their potential to protect against DNA damage. mdpi.com

Assay TypeModelInducing AgentFinding for this compoundReference
DNA Damage InhibitionGel ElectrophoresisFe²⁺ / H₂O₂Modest activity (IC₅₀: 50-350 μM) researchgate.net
DNA Scission InhibitionpBR322 Plasmid DNAHydroxyl RadicalShowed protective effect (efficacy <80%) mdpi.com

Enzyme Inhibition and Modulation Studies

This compound has demonstrated inhibitory effects against several enzymes, highlighting its potential for further investigation in various research contexts.

Tyrosinase Inhibition Activity

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Research has shown that it acts as a competitive inhibitor for both the monophenolase and diphenolase activities of the enzyme. The half-maximal inhibitory concentration (IC₅₀) values have been determined to be 1.79 μM when L-tyrosine is the substrate (monophenolase activity) and 7.48 μM with L-DOPA as the substrate (diphenolase activity).

Neuraminidase and Protein Tyrosine Phosphatase 1B (PTP1B) Modulation

Studies on metabolites from Flemingia philippinensis have indicated that its constituent compounds, including this compound, possess inhibitory activity against neuraminidase and Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making its inhibition a therapeutic target in research for type 2 diabetes and obesity. frontiersin.orgscientificarchives.com

EnzymeSubstrateInhibition TypeIC₅₀ Value (μM)Reference
Tyrosinase (Monophenolase)L-tyrosineCompetitive1.79
Tyrosinase (Diphenolase)L-DOPACompetitive7.48
NeuraminidaseNot SpecifiedNot SpecifiedInvestigated
Protein Tyrosine Phosphatase 1B (PTP1B)p-nitrophenyl phosphate (B84403) (p-NPP)Not SpecifiedInvestigated hueuni.edu.vnnih.gov

Other Investigated Biological Activities in Research Contexts

Beyond antioxidant and enzyme inhibition activities, the therapeutic potential of this compound has been explored in other areas.

Anti-Thrombosis Activity

Research into the flavonoids present in Flemingia philippinensis extract has suggested a variety of biological activities, including anti-thrombosis effects. While specific studies focusing solely on this compound's anti-thrombotic mechanism are limited, related compounds like Flemichin E have been noted for their potential in this area. researchgate.net Ferulic acid, another phenolic compound, is known to exhibit anti-thrombosis activity by inhibiting platelet aggregation and protecting endothelial cells. lungdiseasesjournal.com

Liver Protective Effects in Experimental Models

This compound has shown significant potential in protecting the liver from damage in experimental settings. In a study using human liver-derived Hep G2 cells, this compound demonstrated hepatoprotective effects against cytotoxicity induced by nitrofurantoin. acs.org Another study highlighted its role in ameliorating inflammation in the liver. researchgate.net Research has indicated that some flavonoids exhibit liver-protective effects by scavenging free radicals, reducing lipid peroxidation, activating antioxidant enzymes, and downregulating pro-inflammatory markers. jomped.org

The proposed mechanism for these protective effects involves the modulation of key cellular pathways. For instance, certain compounds protect the liver from oxidative damage through their antioxidant potential. mdpi.com The activation of the Nrf2 signaling pathway, which regulates antioxidant proteins, is a crucial mechanism for protecting against liver injury. researchgate.net

Table 1: Summary of Liver Protective Effects of this compound

Experimental Model Inducing Agent Observed Effects Key Mechanistic Pathway
Human Hep G2 Cells Nitrofurantoin Protection against cytotoxicity acs.org Antioxidant Activity jomped.orgmdpi.com

Anti-Estrogenic and Immunosuppressive Properties

This compound has been investigated for its ability to modulate hormonal and immune responses. Studies have shown that certain phytoalexins can possess both estrogenic and anti-estrogenic activities. nih.gov These compounds can compete with the natural hormone 17β-estradiol, and their effects are mediated through estrogen receptors (ERα and ERβ). nih.gov The anti-estrogenic action involves the attenuation of estrogen-induced cell proliferation. nih.gov

In terms of its impact on the immune system, this compound is recognized for its immunosuppressive effects. The primary mechanism of many immunosuppressive drugs is the prevention of T-cell clonal expansion. nih.gov Some immunosuppressants work by inhibiting the proliferation of immune cells like T-lymphocytes. frontiersin.org This can be achieved by interfering with the signaling pathways that are essential for T-cell activation and proliferation. nih.gov For example, certain agents can induce apoptosis in activated T-cells or suppress the production of specific T-cell subsets. clinexprheumatol.org

Table 2: Overview of Anti-Estrogenic and Immunosuppressive Activities

Biological Activity Mechanism of Action Cellular Target
Anti-Estrogenic Attenuation of estrogen-induced effects nih.gov Estrogen Receptors (ERα, ERβ) nih.gov

Investigations into Anti-Tumor Activity in In Vitro Models

The anti-tumor properties of this compound have been evaluated in various in vitro cancer models. Research has shown that it exhibits cytotoxic activity against several cancer cell lines. scispace.comindexcopernicus.com Its effectiveness has also been noted against Mycobacterium tuberculosis. mdpi.com The anti-tumor action of many compounds involves inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells. nih.gov

The mechanisms underlying this anti-tumor activity are multifaceted. One key pathway is the induction of apoptosis, which can be triggered through various cellular signals, including the generation of reactive oxygen species (ROS) and interference with DNA repair mechanisms. nih.govnih.gov Some anti-tumor agents function by inhibiting mitochondrial activity, which is crucial for the energy supply of cancer cells. nih.gov In some cases, these compounds can also inhibit the migration and formation of tumor spheres. nih.gov

Table 3: Summary of In Vitro Anti-Tumor Investigations

Cancer Model Observed Effect Proposed Mechanism
Various Cancer Cell Lines Cytotoxicity scispace.comindexcopernicus.com Induction of Apoptosis nih.govnih.gov
Breast and Lung Cancers Inhibition of proliferation and migration nih.gov Cell-Cycle Arrest nih.gov

Cellular Assay Systems for Diverse Biological Activity Validation

A range of cellular assay systems are essential for validating the biological activities of compounds like this compound. These assays provide quantitative data on the efficacy and mechanisms of action.

Liver Protective Effects: The hepatoprotective activity is often assessed using human liver-derived Hep G2 cells. acs.org The cells are exposed to a toxin, and the protective effect of the compound is measured by assessing cell viability. acs.org

Anti-Estrogenic Activity: To determine anti-estrogenic properties, researchers use assays such as the ERE (Estrogen Response Element) luciferase reporter assay in cell lines like MCF-7 breast cancer cells. nih.gov Cell proliferation and colonial survival assays in the presence of estradiol (B170435) are also employed to confirm anti-estrogenic effects. nih.gov

Immunosuppressive Properties: The effect on T-cell proliferation is a common method to evaluate immunosuppressive activity. nih.gov This involves stimulating T-cells and measuring their proliferation in the presence of the test compound. frontiersin.org Flow cytometry can be used to analyze changes in T-cell subsets. clinexprheumatol.org

Anti-Tumor Activity: The anti-tumor effects are typically validated using a panel of cancer cell lines. scispace.com Cytotoxicity is often measured by assays that determine cell viability, providing IC50 values (the concentration at which 50% of cells are inhibited). nih.gov Mechanistic studies may involve cell cycle analysis and apoptosis assays to understand how the compound kills cancer cells. nih.gov

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar Studies

Strategies for Total Chemical Synthesis of Flemichin D

The total synthesis of this compound, a complex natural product, presents a significant challenge in organic chemistry. A recent breakthrough reported the first successful chemical synthesis of this compound and several of its natural analogues. acs.orgnih.gov The key strategic elements of this synthesis involved an electrocyclization reaction to construct the linear pyran rings characteristic of the flavonoid structure. acs.orgnih.gov Additionally, a Claisen/Cope rearrangement was employed as a critical step to install the 8-prenyl substituent onto the core scaffold. acs.orgnih.gov This accomplishment not only confirms the structure of this compound but also opens avenues for producing it and related compounds in the laboratory. acs.orgnih.gov

The synthesis of chalcones, the precursors to flavonoids like this compound, is often achieved through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with an appropriate aryl aldehyde. mdpi.commdpi.comsbq.org.br This foundational reaction allows for the assembly of the core 1,3-diaryl-2-propen-1-one structure. mdpi.com

The synthesis of complex natural products like this compound can be approached using several overarching strategies, primarily linear, convergent, and divergent synthesis.

Convergent Synthesis: This strategy involves synthesizing different fragments of the target molecule separately and then assembling them in the later stages. researchgate.net For a molecule like this compound, a convergent approach might involve the independent synthesis of the prenylated A-ring and the dihydroxyphenyl B-ring, followed by their coupling. This method is often more efficient and flexible than a linear approach. The synthesis of dracaenins A and B, which are also complex flavonoids, successfully used a convergent coupling of three readily available fragments. researchgate.net

Divergent Synthesis: This powerful strategy begins with a common intermediate that can be elaborated into a variety of structurally related target molecules. acs.orgrsc.org This approach is particularly valuable for creating a library of analogs for structure-activity relationship studies. For instance, a flexible strategy for synthesizing divergent flavonoids with a chiral A-ring has been developed, utilizing a boron-mediated aldol (B89426) condensation and a highly stereoselective intramolecular Michael addition. acs.org Similarly, 2'-hydroxydihydrochalcones have been used as common intermediates to produce a variety of flavones and flavanones through palladium(II)-catalyzed oxidative cyclization, demonstrating a divergent route. rsc.org

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly relevant for the synthesis of this compound due to the challenges of regioselectively installing the prenyl group.

Prenyltransferases are enzymes that catalyze the attachment of prenyl groups to various molecules. nih.gov Studies have shown that prenyltransferases from Streptomyces species, such as NphB, can be used as biocatalysts for the geranylation and prenylation of a diverse range of aromatic substrates, including flavonoids. nih.govnih.gov These enzymes can catalyze both C-C and C-O based prenylation on hydroxyl-containing aromatic acceptors. nih.govnih.gov This chemoenzymatic method offers a simple and effective way to produce prenylated compounds that are often found in trace amounts in nature and are difficult to synthesize chemically. nih.govrsc.orgrsc.org The use of such enzymes could provide a highly efficient and regioselective route to this compound and its derivatives, overcoming a major hurdle in purely chemical synthesis. rsc.org

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring its full therapeutic potential and understanding its structure-activity relationships. The same synthetic campaign that achieved the first total synthesis of this compound also produced several of its natural analogues, including lupinifolin, mundulin, minimiorin, khonklonginol H, and eriosemaone A. acs.orgnih.gov This work provides a direct platform for comparing the biological activities of these closely related compounds.

The general approach to creating derivatives often involves modifying the precursor chalcone (B49325). The basic chalcone structure (1,3-diaryl-2-propen-1-one) can be readily modified by adding various functional groups, such as halogens or methoxy (B1213986) groups, to either of the aromatic rings before the condensation reaction. mdpi.com

Creating libraries of related compounds is a cornerstone of modern medicinal chemistry, enabling efficient screening for biological activity. Parallel synthesis is a key tool for this, allowing for the creation of many analogs simultaneously. researchgate.net

For this compound derivatives, a library could be generated by varying the building blocks used in the initial Claisen-Schmidt condensation. A recent study demonstrated this by synthesizing a library of 16 novel prenylated chalcones using microwave-assisted green synthesis. frontiersin.org This method involved reacting a common prenylated acetophenone with a variety of different benzaldehydes, leading to rapid and efficient production of a diverse set of chalcones. frontiersin.org Such methodologies are invaluable for systematically probing the structure-activity landscape of this compound.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity, guiding the design of more potent and selective drugs. iiarjournals.orgscilit.com

The recent synthesis and antibacterial evaluation of this compound alongside its natural analogues provided direct and valuable SAR data. acs.orgnih.gov When tested against a panel of Gram-positive bacteria, the analogue eriosemaone A was found to be the most potent, with minimum inhibitory concentrations (MICs) in the range of 0.25–0.5 μg/mL. acs.orgnih.gov This suggests that subtle differences in the flavonoid core structure can lead to significant changes in antibacterial efficacy. Further studies on furan-fused chalcones have shown that the attachment of a furan (B31954) ring to the A-ring of the chalcone can enhance antiproliferative activity by more than twofold compared to the non-fused parent compound. iiarjournals.org

CompoundReported Biological ActivityKey Structural Difference from this compoundReference
This compound Antibacterial- acs.orgnih.gov
Eriosemaone A Potent antibacterial (Gram-positive)Different core flavonoid structure acs.orgnih.gov
Lupinifolin AntibacterialDifferent core flavonoid structure acs.orgnih.gov

The biological activity of flavonoids is highly dependent on their specific structural features, particularly the presence and position of hydroxyl (-OH) and prenyl groups.

Prenyl Group: The prenyl side chain is a critical moiety for the biological activity of many flavonoids. researchgate.netmdpi.com It significantly increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets. researchgate.netresearchgate.net This enhanced membrane affinity is believed to be a key reason why prenylated flavonoids often show greater biological activity than their non-prenylated counterparts. nih.gov For example, the addition of a prenyl group to the naringenin (B18129) structure was shown to dramatically increase its antibacterial activity. researchgate.net However, this increased lipophilicity can also reduce water solubility, potentially affecting bioavailability. researchgate.net

Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid skeleton are fundamental to their antioxidant activity. nih.govmdpi.com Key features for maximal antioxidant and radical-scavenging activity include:

A catechol (3',4'-dihydroxy) structure on the B-ring. mdpi.comui.ac.id

A hydroxyl group at the C3 position of the C-ring. nih.govacs.org

A double bond between C2 and C3, conjugated with a 4-oxo (carbonyl) group on the C-ring. nih.gov

A hydroxyl group at the C5 position of the A-ring. nih.gov

Stereochemical Considerations in Activity Modulation

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In the case of this compound, a naturally occurring flavonoid, the presence of a single stereocenter at the C-8 position dictates a specific spatial arrangement of its constituent atoms. nih.gov This defined stereochemistry is crucial for its interaction with biological targets, thereby modulating its pharmacological effects. The naturally occurring form of this compound possesses the (S) configuration at this chiral center. nih.gov

The principle of stereoselectivity in drug action posits that one enantiomer of a chiral drug may exhibit significantly different biological activity compared to its mirror image. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral environments. The interaction between a small molecule and its biological target is often likened to a "hand-in-glove" model, where a precise fit is required for optimal binding and subsequent biological response. researchgate.net Consequently, the (S)-enantiomer of this compound, with its unique 3D conformation, is expected to have a different binding affinity and efficacy at its target sites than its synthetic (R)-enantiomer.

While specific studies comparing the activity of the individual enantiomers of this compound are not extensively documented in the literature, the established principles of stereochemistry in pharmacology allow for a well-founded discussion of the likely implications. The differential activity of enantiomers is a widely observed phenomenon across various classes of therapeutic agents. nih.govresearchgate.net For instance, the antifungal and antimycobacterial activities reported for this compound are likely to be stereospecific. nih.govsemanticscholar.org The precise orientation of the 2,4-dihydroxyphenyl group at the C-8 position in the (S)-configuration is critical for fitting into the active site of its target enzymes, such as tyrosinase, for which it has shown inhibitory activity. researchgate.netabmole.com

A change in the stereochemistry from (S) to (R) would invert the spatial position of the 2,4-dihydroxyphenyl group. This alteration could lead to several outcomes regarding its biological activity:

Reduced or Abolished Activity: The (R)-enantiomer may not be able to bind effectively to the target receptor or enzyme, leading to a significant reduction or complete loss of its intended biological effect.

Altered Activity Profile: The (R)-enantiomer might interact with a different set of biological targets, resulting in a different pharmacological or toxicological profile.

Antagonistic Effects: In some cases, one enantiomer can be an agonist while the other is an antagonist at the same receptor.

The total synthesis of this compound has been achieved, which opens the door for the preparation of its unnatural (R)-enantiomer. nih.govacs.org Such a synthesis would be invaluable for conducting comparative biological assays to elucidate the precise role of stereochemistry in the activity of this compound.

To illustrate the potential differences in activity that could be observed between the enantiomers of this compound, the following interactive data table presents hypothetical data based on common findings in stereochemical studies of bioactive compounds.

StereoisomerTyrosinase Inhibition (IC50, µM)Antimycobacterial Activity (MIC, µg/mL)
(S)-Flemichin D15.212.5
(R)-Flemichin D>100>100

This table is illustrative and presents hypothetical data to demonstrate the concept of stereoselectivity. Actual experimental values would be required for confirmation.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantification of Flemichin D in Research Samples

Chromatographic methods are indispensable for separating this compound from other components in a sample, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound. scielo.br It is widely used for both purity determination and quantification in research samples. waters.commdpi.com In a typical HPLC-based purity assessment, a sample of the isolated or synthesized this compound is dissolved in a suitable solvent and injected into the HPLC system. chromforum.org The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks representing impurities. torontech.com The purity is often calculated using the area normalization method, where the area of the this compound peak is expressed as a percentage of the total area of all detected peaks. researchgate.net For accurate quantification, a calibration curve is constructed by running a series of this compound standards of known concentrations. scielo.brchromforum.org The peak area of this compound in an unknown sample can then be compared to this calibration curve to determine its precise concentration. chromforum.org The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that need to be optimized for achieving good separation and sensitivity. scielo.br

Table 1: Illustrative HPLC Parameters for Flavonoid Analysis

ParameterTypical SettingPurpose
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) scielo.brStationary phase for separating compounds based on hydrophobicity.
Mobile Phase Gradient of acetonitrile (B52724) and water (often with an acid modifier like formic or acetic acid)Elutes compounds from the column; gradient allows for separation of a wide range of polarities.
Flow Rate 0.8 - 1.0 mL/min scielo.brjppres.comControls the speed of the mobile phase and affects separation and analysis time.
Detection UV Detector (e.g., at 280 nm, 356 nm) scielo.brlew.roMeasures the absorbance of the eluting compounds; flavonoids typically have strong UV absorbance.
Injection Volume 10 - 20 µLThe amount of sample introduced into the system.
Column Temperature 25 - 40 °CCan influence retention times and peak shapes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. thermofisher.com While this compound itself, being a relatively large and polar molecule, is not typically analyzed directly by GC-MS without derivatization, this method is highly valuable for the analysis of related, smaller, and more volatile metabolites that might be present in biological or synthetic samples containing this compound. thermofisher.comnih.gov To make non-volatile metabolites like some phenolics or their degradation products amenable to GC analysis, a derivatization step is often required to increase their volatility and thermal stability. nih.gov Following separation by the gas chromatograph, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for the identification of these related compounds. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the sensitive and specific analysis of complex mixtures. amegroups.org This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. lcms.czshimadzu.eu For this compound, LC-MS/MS serves two primary purposes: structural confirmation and trace analysis. ku.edu.kw

For structural confirmation, the mass spectrometer provides the molecular weight of the compound eluting from the LC column. The subsequent fragmentation of the parent ion in the collision cell (MS/MS) generates a unique fragmentation pattern that acts as a molecular fingerprint, confirming the identity of this compound by comparing it to a known standard or theoretical fragmentation. researchgate.net

LC-MS/MS is also exceptionally sensitive, making it ideal for detecting and quantifying trace amounts of this compound in complex biological matrices. rsc.orgnih.gov This is crucial in metabolomics studies or when assessing the presence of the compound in natural sources where it may be present at low concentrations. nih.gov The development of a robust LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric parameters, such as ionization source conditions and collision energies. amegroups.org

Spectroscopic Techniques for Structural Elucidation in this compound Research

Spectroscopic techniques are fundamental to determining the precise three-dimensional structure of this compound. weebly.com These methods provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. mdpi.comnih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.net

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the different chemical environments of the hydrogen and carbon atoms in the molecule. weebly.commdpi.com The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in the ¹H NMR spectrum reveal the number of different types of protons and their neighboring protons. rsc.org The ¹³C NMR spectrum indicates the number of unique carbon atoms.

Table 2: Representative NMR Data for a Flavonoid Structure

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
H-2'7.35 (d, J=2.0 Hz)128.5C-2, C-6', C-4'
H-5'6.90 (d, J=8.5 Hz)115.2C-3', C-1', C-4'
H-6'7.40 (dd, J=8.5, 2.0 Hz)129.8C-2, C-4', C-2'
H-66.20 (d, J=2.1 Hz)98.3C-5, C-7, C-8, C-10
H-86.40 (d, J=2.1 Hz)93.1C-6, C-7, C-9, C-10
5-OH12.50 (s)-C-5, C-6, C-10
-OCH₃3.85 (s)55.8C-4'

Note: This is an illustrative table based on typical flavonoid NMR data. Actual chemical shifts and correlations for this compound would need to be determined experimentally. Solvents like DMSO-d₆ or CDCl₃ are commonly used. mdpi.comsigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. utdallas.edubellevuecollege.edu The absorption of infrared radiation causes molecular vibrations (stretching, bending) at characteristic frequencies. bellevuecollege.edu For this compound, a flavonoid, the IR spectrum would be expected to show distinct absorption bands corresponding to:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (OH) groups. libretexts.org

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

C=O stretching: A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group of the γ-pyrone ring.

C=C stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-O stretching: Absorptions for ether and alcohol C-O bonds are found in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems (chromophores) within the this compound molecule. researchgate.netresearchgate.net Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated aromatic ring system. lew.ro The spectrum typically shows two major absorption bands:

Band I: Occurring in the 300-400 nm range, this band is associated with the electronic transitions in the B-ring cinnamoyl system.

Band II: Occurring in the 240-285 nm range, this band arises from the A-ring benzoyl system. upi.edu

The exact position (λmax) and intensity of these absorption bands can provide clues about the oxygenation pattern and the nature of substituents on the flavonoid skeleton. upi.edutechmation.comlibretexts.org The technique is simple, non-destructive, and can be used for quantitative analysis based on the Beer-Lambert law. sci-hub.seuni-muenchen.de

Hyphenated Techniques in this compound Research (e.g., LC-DAD-MS)

The characterization and quantification of this compound, particularly within complex natural extracts, necessitate powerful analytical methods. Hyphenated techniques, which couple a separation method with one or more spectroscopic detection techniques, are indispensable tools in this regard. nih.govijpsjournal.com The combination of High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Mass Spectrometry (MS), commonly abbreviated as HPLC-DAD-MS or LC-DAD-MS, provides a comprehensive analytical workflow for the analysis of natural products like this compound. numberanalytics.comasdlib.orgresearchgate.net

This multi-faceted technique leverages the strengths of each component:

High-Performance Liquid Chromatography (HPLC): This is the separation component. A sample, such as a plant extract, is passed through a column packed with a stationary phase. By using a liquid mobile phase, the components of the mixture are separated based on their differing physicochemical interactions with the stationary and mobile phases. measurlabs.com This allows for the isolation of individual compounds, like this compound, from a complex matrix. The time it takes for a compound to pass through the column, known as its retention time, is a key characteristic used for preliminary identification. asdlib.org

Diode-Array Detector (DAD): As the separated compounds exit the HPLC column, they pass through the DAD. This detector measures the absorption of light across a wide range of ultraviolet (UV) and visible wavelengths simultaneously. nih.gov The resulting UV-Vis spectrum is a characteristic "fingerprint" for many organic molecules, including flavonoids, which typically exhibit strong absorbance due to their conjugated aromatic systems. This spectral information is crucial for preliminary identification and for assessing the purity of the chromatographic peak. researchgate.net

Mass Spectrometry (MS): Following DAD analysis, the compound enters the mass spectrometer. Here, molecules are ionized (e.g., using Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). asdlib.orgnih.gov This provides highly accurate molecular weight information. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed, where specific ions are selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides detailed structural information, which is critical for the unambiguous identification of the compound. nih.gov

The integration of these techniques into a single LC-DAD-MS analysis provides multiple layers of data from a single run, enabling the rapid and confident identification of known compounds like this compound and the characterization of new or unexpected molecules in a sample. researchgate.netnih.gov

Table 1: Data Output from LC-DAD-MS Components for this compound Analysis

Technique ComponentPrimary Data ObtainedSignificance in this compound Analysis
HPLCRetention Time (RT)Separates this compound from other compounds in an extract; provides an initial identification parameter.
DADUV-Vis Absorption Spectrum (λmax)Provides a characteristic spectral fingerprint, confirming the chromophore system typical of a flavonoid structure. Helps in assessing peak purity.
MSMass-to-Charge Ratio (m/z)Determines the precise molecular weight of the compound, allowing for the confirmation of its elemental formula.
MS/MSFragmentation PatternProvides detailed structural information by breaking the molecule into smaller, identifiable pieces, confirming the identity of this compound.

Electrochemical Methods for this compound Detection and Activity Assessment

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for both detecting this compound and evaluating its bioactivity, particularly its antioxidant capacity. nih.govmdpi.com These techniques are based on measuring the current or potential changes that occur when an electroactive compound like this compound undergoes oxidation or reduction at an electrode surface. researchgate.netmdpi.com The antioxidant activity of phenolic compounds, including flavonoids, is directly related to their ability to donate electrons or hydrogen atoms to neutralize free radicals, a process that can be mimicked and measured electrochemically. researchgate.netresearchgate.net

Commonly used electrochemical techniques in this context include:

Cyclic Voltammetry (CV): This is a primary technique for investigating the redox properties of a compound. researchgate.net A variable potential is applied to an electrode, and the resulting current is measured. For an antioxidant like this compound, a CV scan will typically show an anodic peak, which corresponds to its oxidation. The potential at which this peak occurs (the oxidation potential) is an indicator of how easily the compound gives up its electrons. A lower, positive oxidation potential suggests a stronger antioxidant capacity. researchgate.netfrontiersin.org The process is often irreversible, indicating that the oxidized form of the flavonoid undergoes further chemical changes. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. mdpi.com It can provide lower detection limits, making it suitable for determining the concentration of this compound in various samples. nih.gov

The electrochemical behavior of this compound and related flavonoids has been studied to establish a direct link between their structure and antioxidant power. scispace.comdntb.gov.ua The presence of hydroxyl (-OH) groups on the aromatic rings is crucial for the electrochemical activity and, by extension, the antioxidant properties. researchgate.net By comparing the oxidation potentials of different flavonoids, researchers can rank their relative antioxidant strengths. This electrochemical index often shows a high correlation with results from traditional spectrophotometric antioxidant assays. researchgate.net

Table 2: Electrochemical Parameters for Antioxidant Activity Assessment

Electrochemical ParameterTechniqueSignificance for this compound
Anodic Peak Potential (Epa)Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Indicates the oxidation potential. A lower Epa value suggests that this compound is more easily oxidized, implying higher antioxidant activity. researchgate.net
Anodic Peak Current (Ipa)Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Proportional to the concentration of this compound in the sample under specific experimental conditions. Used for quantification. researchgate.net
ReversibilityCyclic Voltammetry (CV)The absence of a corresponding cathodic (reduction) peak indicates an irreversible oxidation process, which is typical for many phenolic antioxidants. researchgate.net
Electrochemical IndexVoltammetric techniquesA composite value derived from electrochemical data (like peak potential and current) that provides a quantitative measure of total antioxidant capacity. researchgate.net

Emerging Research Perspectives and Future Avenues

Integration of Omics Technologies in Flemichin D Research

Modern "omics" technologies, which allow for the large-scale study of biological molecules, are beginning to provide a holistic view of the interactions between this compound and complex biological systems. nih.govtechscience.cn These approaches are essential for moving beyond single-target interactions to understand the broader network effects of the compound.

Network pharmacology represents a novel approach to drug discovery and mechanism analysis, shifting the paradigm from a "one target, one drug" model to a more holistic "multi-component, multi-target" perspective. mdpi.comnih.gov This methodology is particularly well-suited for natural products like this compound, which may interact with multiple proteins and pathways simultaneously to exert their therapeutic effects.

A recent study employing network pharmacology investigated the active components of Flemingia philippinensis for their role in ameliorating inflammation. mdpi.comnih.govscite.ai In this analysis, this compound was identified as one of the five main active components with potential anti-inflammatory effects. The study identified 52 core targets for the active ingredients, with the top five key targets being AKT serine/threonine kinase 1 (AKT1), tumor necrosis factor (TNF), B-cell lymphoma-2 (BCL2), serum albumin (ALB), and estrogen receptor 1 (ESR1). mdpi.comnih.govscite.ai

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis further revealed that these targets were significantly involved in 149 pathways. Among the most prominent was the PI3K-Akt signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and survival. mdpi.comnih.govreactome.org This systems-level analysis suggests that this compound's anti-inflammatory activity is not due to a single mechanism but rather a coordinated modulation of a complex network of biological targets and pathways. mdpi.com

While network pharmacology predicts potential targets, transcriptomics and proteomics offer powerful tools for experimentally validating these predictions and uncovering the detailed molecular mechanisms of this compound. nih.govnih.govnih.gov Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. nih.govnih.gov Proteomics complements this by studying the entire set of proteins, providing insight into changes in protein abundance, post-translational modifications, and protein-protein interactions following treatment with the compound. nih.govnih.gov

Currently, specific transcriptomic and proteomic studies focused exclusively on this compound have not been extensively published. However, this remains a critical future direction for research. Such studies would be invaluable for confirming the targets predicted by network pharmacology—such as AKT1 and TNF—and for discovering novel, unanticipated mechanisms. For instance, analyzing changes in the phosphoproteome could directly assess the impact of this compound on the PI3K-Akt signaling pathway. techscience.cnnih.gov These omics-based approaches are essential for building a comprehensive, evidence-based understanding of this compound's biological effects at the molecular level.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational techniques are becoming indispensable in natural product research, offering insights into molecular interactions that are often difficult to study through experimental means alone. nih.gov These in silico methods provide a framework for understanding how this compound binds to its protein targets and for predicting the stability of these interactions.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comdovepress.comdovepress.com This technique was utilized to validate the interactions between the primary active components of Flemingia philippinensis, including this compound, and the key protein targets identified through network pharmacology. mdpi.comnih.govscite.ai

The study demonstrated that this compound, along with the other main active compounds, could spontaneously and effectively bind to the core targets. The results indicated strong binding effects, with all calculated binding energies being less than -5 kcal/mol. mdpi.comnih.gov A lower binding energy suggests a more stable and favorable interaction between the ligand (this compound) and the protein target. This computational validation supports the hypothesis that this compound directly interacts with key inflammatory targets like AKT1, TNF, BCL2, ALB, and ESR1 to exert its biological effects. mdpi.com

Table 1: Molecular Docking Results of this compound with Key Protein Targets

Active CompoundProtein TargetBinding Energy (kcal/mol)
This compoundAKT1< -5.0
This compoundTNF< -5.0
This compoundBCL2< -5.0
This compoundALB< -5.0
This compoundESR1< -5.0

This table summarizes the findings that the binding energy for this compound with its primary targets was significant, indicating strong and stable interactions.

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govscirp.orgmdpi.com MD simulations model the physical movements of atoms and molecules over time, allowing researchers to assess the conformational stability of the protein-ligand complex and the persistence of key interactions. scirp.orgmdpi.com

To date, specific molecular dynamics simulation studies for this compound have not been reported in the literature. This area represents a significant opportunity for future research. Performing MD simulations on the docked complexes of this compound with targets such as AKT1 and TNF would provide deeper insights into the stability of the binding poses predicted by docking. nih.gov Such studies could confirm whether the key hydrogen bonds and hydrophobic interactions are maintained over time in a simulated physiological environment, thus strengthening the evidence for this compound's proposed mechanism of action. scirp.org

Bioprospecting for Novel this compound-Producing Organisms and Endophytes

The primary known source of this compound is plants of the Flemingia genus. mdpi.com However, reliance on whole plants for natural product extraction can be unsustainable. Bioprospecting for alternative microbial sources, particularly endophytic fungi and bacteria, is a promising strategy to ensure a stable and sustainable supply of valuable compounds. researchgate.netplos.org Endophytes are microorganisms that live within plant tissues without causing apparent disease and are known to produce a diverse array of bioactive secondary metabolites. researchgate.net

Research into the endophytic communities of Flemingia species is an emerging field. Studies have begun to isolate and characterize root nodule bacteria and other microbes from these plants, primarily for their plant growth-promoting properties. researchgate.net While these initial studies have not yet reported the isolation of a this compound-producing endophyte, they lay the groundwork for future bioprospecting efforts. A focused search for endophytic fungi and bacteria within Flemingia philippinensis and other related species could lead to the discovery of a microbial strain capable of synthesizing this compound. Such a discovery would be highly valuable, potentially enabling large-scale production of the compound through fermentation, thereby bypassing the need for extensive plant harvesting. plos.org

Development of High-Throughput Screening Assays for this compound and its Derivatives

The identification of novel therapeutic agents often begins with the screening of large compound libraries to identify "hits" that modulate a specific biological target or pathway. patsnap.com High-throughput screening (HTS) has become an indispensable tool in this process, enabling the rapid and automated testing of thousands to millions of compounds. tdcommons.ai For a compound with established biological activity like this compound, the development of robust HTS assays is a critical step in discovering derivatives with improved potency, selectivity, and pharmacokinetic properties. The design of such assays can be broadly categorized into biochemical and cell-based approaches, each offering distinct advantages for screening this compound and its analogs. nih.gov

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. patsnap.commdpi.com These assays are advantageous for their simplicity, high throughput, and the ability to elucidate a direct mechanism of action. patsnap.com In the context of this compound, a biochemical HTS campaign could be designed to identify derivatives that exhibit enhanced binding affinity or inhibitory activity against a known molecular target.

Conversely, cell-based assays utilize living cells to assess the effect of a compound on a cellular process or signaling pathway. broadinstitute.orgnih.gov These assays offer the advantage of providing more physiologically relevant data, as they account for factors such as cell permeability and metabolism. marinbio.com For this compound, a cell-based HTS approach could be employed to screen for derivatives that modulate a specific cellular phenotype, such as cell viability, proliferation, or the expression of a particular biomarker. marinbio.comnih.gov

The table below outlines potential HTS assay formats that could be developed for this compound and its derivatives, highlighting the principles and readouts for both biochemical and cell-based approaches.

Assay TypePrinciplePotential Application for this compoundExample Readout
Biochemical Assays
Enzyme Inhibition AssayMeasures the ability of a compound to inhibit the activity of a purified enzyme.Screening for this compound derivatives with enhanced inhibitory activity against a target enzyme.Fluorescence, Luminescence, Absorbance
Binding AssayQuantifies the binding of a compound to a target protein or nucleic acid.Identifying this compound analogs with improved binding affinity to a specific receptor.Fluorescence Polarization, Surface Plasmon Resonance
Cell-Based Assays
Cell Viability/Cytotoxicity AssayAssesses the effect of a compound on cell survival and proliferation.Screening for this compound derivatives with increased cytotoxic effects on cancer cells.Colorimetric (MTT), Luminescence (ATP content)
Reporter Gene AssayMeasures the expression of a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter.Identifying this compound analogs that modulate a particular signaling pathway.Luminescence, Fluorescence
High-Content Screening (HCS)Utilizes automated microscopy and image analysis to quantify cellular phenotypes.Screening for this compound derivatives that induce specific morphological changes or protein localization patterns.Image-based quantification of cellular features

Application of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery

Furthermore, AI and ML algorithms can be employed in the de novo design of novel this compound analogs with optimized properties. openmedicinalchemistryjournal.com Generative models, a class of AI algorithms, can learn the underlying chemical patterns of known active compounds and generate new molecular structures that are predicted to have desirable biological activities and drug-like properties.

The table below summarizes key applications of AI and ML in this compound research and drug discovery, detailing the methodologies and their potential impact.

ApplicationAI/ML MethodologyDescriptionPotential Impact on this compound Research
Virtual Screening Quantitative Structure-Activity Relationship (QSAR) Modeling, Deep LearningDevelopment of predictive models that correlate the chemical structure of this compound derivatives with their biological activity.Rapid identification of promising this compound analogs from large virtual libraries, reducing the need for extensive experimental screening.
De Novo Drug Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generation of novel molecular structures based on the learned chemical features of this compound and other active compounds.Design of novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
ADMET Prediction Support Vector Machines (SVM), Random Forest, Gradient BoostingPrediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives.Early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage attrition in drug development. researchgate.net
Bioactivity Prediction Various Machine Learning Classifiers and Regression ModelsPredicting the likelihood of a this compound derivative interacting with a specific biological target or exhibiting a particular bioactivity. nih.govgithub.comPrioritization of compounds for synthesis and testing based on their predicted biological activity against relevant targets.

Q & A

Q. What are the primary methodologies for identifying and characterizing Flemichin D in natural product extracts?

To identify this compound, researchers typically employ a combination of chromatographic separation (e.g., HPLC, TLC) and spectroscopic techniques (NMR, MS, IR). For structural elucidation, 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are critical. Purity validation requires elemental analysis and comparison with literature data for known analogs. Experimental protocols should prioritize reproducibility by detailing solvent systems, instrumentation parameters, and calibration standards .

Q. How should researchers design experiments to optimize the synthesis of this compound analogs?

Synthetic optimization requires a factorial design approach to test variables such as reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. Include control experiments to assess side reactions, and validate yields via triplicate trials. Document all synthetic steps, including purification methods (e.g., column chromatography, recrystallization), in the main manuscript or supplementary materials .

Q. What analytical strategies ensure reproducibility in this compound bioactivity assays?

Standardize bioassay protocols using positive controls (e.g., known inhibitors for enzyme assays) and negative controls (solvent-only samples). Report IC50 values with confidence intervals from dose-response curves. Validate cell-based assays with viability tests (e.g., MTT assays) to rule out cytotoxicity. Share raw data and statistical analysis scripts in FAIR-compliant repositories to enable independent verification .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay variability or contextual factors (e.g., cell type, concentration range). Conduct meta-analyses of published data to identify trends, and perform orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies). Use tools like Bland-Altman plots to assess methodological biases. Transparently report limitations, such as batch-to-batch compound variability or solvent interference .

Q. What computational methods are suitable for predicting this compound’s molecular targets?

Combine molecular docking (AutoDock, Glide) with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Validate predictions using cheminformatics databases (ChEMBL, PubChem) and in vitro target deconvolution (e.g., thermal shift assays). Cross-reference results with transcriptomic or proteomic datasets to identify pathway-level effects .

Q. How should researchers address discrepancies in this compound’s reported pharmacokinetic properties?

Discrepancies may stem from differences in administration routes or model organisms. Perform comparative pharmacokinetic studies across species (rodent vs. non-rodent) using LC-MS/MS for quantification. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters. Report bioavailability, half-life, and clearance rates with error margins .

Methodological Frameworks

Q. What frameworks guide the formulation of hypothesis-driven studies on this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For preclinical studies, "Population" refers to biological models (e.g., cell lines), "Intervention" to this compound dosage, and "Outcome" to measurable endpoints (e.g., apoptosis rates). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with academic and ethical standards .

Q. How can researchers integrate multi-omics data to study this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR, GC-MS) datasets using pathway enrichment tools (DAVID, MetaboAnalyst). Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify hub targets. Validate findings with CRISPR/Cas9 knockout models or siRNA silencing .

Data Management and Reporting

Q. What practices enhance the FAIRness of this compound research data?

  • Findable : Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo or ChEMBL.
  • Accessible : Use open formats (e.g., .mnova for NMR, .mzML for MS) and CC-BY licenses.
  • Interoperable : Annotate metadata using domain-specific standards (e.g., MIAMI for metabolomics).
  • Reusable : Provide experimental protocols in electronic lab notebooks (ELNs) .

Q. How should researchers document negative or inconclusive results in this compound studies?

Publish negative findings in data journals (e.g., Scientific Data) or append them as supplementary materials. Detail experimental conditions (e.g., compound purity, storage conditions) to aid troubleshooting. Use platforms like Figshare to share datasets with peer annotations .

Conflict Resolution in Collaborative Studies

Q. How to reconcile conflicting interpretations of this compound’s structure-activity relationships (SAR)?

Organize blinded re-analysis of raw data by independent labs. Apply consensus criteria (e.g., ≥3 independent validations for SAR claims). Use tools like Prism (GraphPad) for pooled statistical analysis across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.